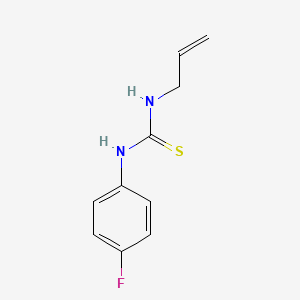
2,3,3,3-tetrafluoro-2-methoxy-N-(pentafluorophenyl)propanamide
Übersicht
Beschreibung
2,3,3,3-tetrafluoro-2-methoxy-N-(pentafluorophenyl)propanamide (TFMPA) is a chemical compound that is used in scientific research for its unique properties. TFMPA is a fluorinated amide that has been synthesized for its potential use as a selective inhibitor of chloride channels.
Wirkmechanismus
2,3,3,3-tetrafluoro-2-methoxy-N-(pentafluorophenyl)propanamide works by binding to the pore-forming region of chloride channels, blocking the movement of chloride ions through the channel. This results in the inhibition of chloride channel activity. The selectivity of this compound for certain types of chloride channels is due to differences in the amino acid sequence within the pore-forming region of these channels.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of chloride channels by this compound has been shown to reduce the amplitude of action potentials in neurons, suggesting that chloride channels play a role in regulating neuronal excitability. This compound has also been shown to reduce the volume of cells in vitro, suggesting that chloride channels play a role in cell volume regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,3,3,3-tetrafluoro-2-methoxy-N-(pentafluorophenyl)propanamide is its selectivity for certain types of chloride channels. This allows researchers to specifically target these channels in experiments, without affecting other ion channels. However, this compound has limitations in that it is not effective against all types of chloride channels. Additionally, this compound can be difficult to work with due to its low solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving 2,3,3,3-tetrafluoro-2-methoxy-N-(pentafluorophenyl)propanamide. One potential application is in the treatment of diseases caused by dysregulation of chloride channels, such as cystic fibrosis. This compound could be used as a starting point for the development of more potent and selective inhibitors of chloride channels. Additionally, this compound could be used as a tool to study the role of chloride channels in other diseases, such as epilepsy and hypertension. Finally, further research is needed to understand the precise mechanism of action of this compound on chloride channels, which could lead to the development of new therapies for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
2,3,3,3-tetrafluoro-2-methoxy-N-(pentafluorophenyl)propanamide is primarily used in scientific research as a selective inhibitor of chloride channels. Chloride channels are important for the regulation of cellular processes such as membrane potential, cell volume, and pH. Dysregulation of chloride channels has been implicated in a variety of diseases, including cystic fibrosis, epilepsy, and hypertension. This compound has been shown to selectively inhibit certain types of chloride channels, making it a useful tool for studying the role of these channels in disease states.
Eigenschaften
IUPAC Name |
2,3,3,3-tetrafluoro-2-methoxy-N-(2,3,4,5,6-pentafluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F9NO2/c1-22-9(16,10(17,18)19)8(21)20-7-5(14)3(12)2(11)4(13)6(7)15/h1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURBVHMQIKPDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NC1=C(C(=C(C(=C1F)F)F)F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-dichloro-N-{4-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B3945663.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinecarboxylate](/img/structure/B3945667.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3945677.png)
![2-anilino-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B3945683.png)


![N-{3-[(4-nitrophenyl)(phenylacetyl)amino]propyl}-2-furamide](/img/structure/B3945712.png)

![7-(4-isopropylbenzyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B3945730.png)
![1-(4-bromobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3945732.png)
![N-[2-(benzoylamino)benzoyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phenylalaninamide](/img/structure/B3945744.png)

![N-(tetrahydro-2-furanylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B3945764.png)